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molecular formula C7H8BrNO B8608929 4-Bromo-2,6-dimethylpyridine 1-oxide

4-Bromo-2,6-dimethylpyridine 1-oxide

Cat. No. B8608929
M. Wt: 202.05 g/mol
InChI Key: NGISOMRMYXKGGN-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

A mixture of 2.4 g of 2,6-dimethyl-4-nitropyridine 1-oxide and 16.5 mL of acetyl bromide was stirred at 75° C. under a CaCl2 drying tube for 4 h. The mixture was added to ice with H2O, CHCl3, and EtOAc and solid NaHCO3 was added to pH=7-8. The aqueous layer was extracted with CHCl3 (3×), and the combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (1 to 5) % MeOH/CHCl3 provided 1.39 g of 4-bromo-2,6-dimethylpyridine 1-oxide as a pale brown solid in 48% yield.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+]([O-])=O)[CH:5]=[C:4]([CH3:11])[N+:3]=1[O-:12].C([Br:16])(=O)C.O.C([O-])(O)=O.[Na+]>CCOC(C)=O.C(Cl)(Cl)Cl>[Br:16][C:6]1[CH:7]=[C:2]([CH3:1])[N+:3]([O-:12])=[C:4]([CH3:11])[CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
CC1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]
Name
Quantity
16.5 mL
Type
reactant
Smiles
C(C)(=O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. under a CaCl2 drying tube for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to pH=7-8
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CHCl3 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (1 to 5) % MeOH/CHCl3

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC(=[N+](C(=C1)C)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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